

Tris(diethylamino)phosphine IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tris(diethylamino)phosphine*

Cat. No.: *B1199214*

[Get Quote](#)

An In-depth Technical Guide to N,N,N',N',N'',N''-Hexaethylphosphanetriamine

This guide provides a comprehensive overview of N,N,N',N',N'',N''-Hexaethylphosphanetriamine, commonly known as **Tris(diethylamino)phosphine**, tailored for researchers, scientists, and professionals in drug development. It covers the compound's chemical properties, synthesis, applications, and safety information, along with detailed experimental protocols and visual diagrams of key chemical processes.

Chemical Identity and Properties

Tris(diethylamino)phosphine is a versatile organophosphorus compound widely utilized in organic synthesis and catalysis. Its official IUPAC name is N-[bis(diethylamino)phosphanyl]-N-ethylethanamine.[1][2] It is also commonly referred to as Hexaethylphosphorous triamide.[2][3]

Table 1: Chemical Identifiers

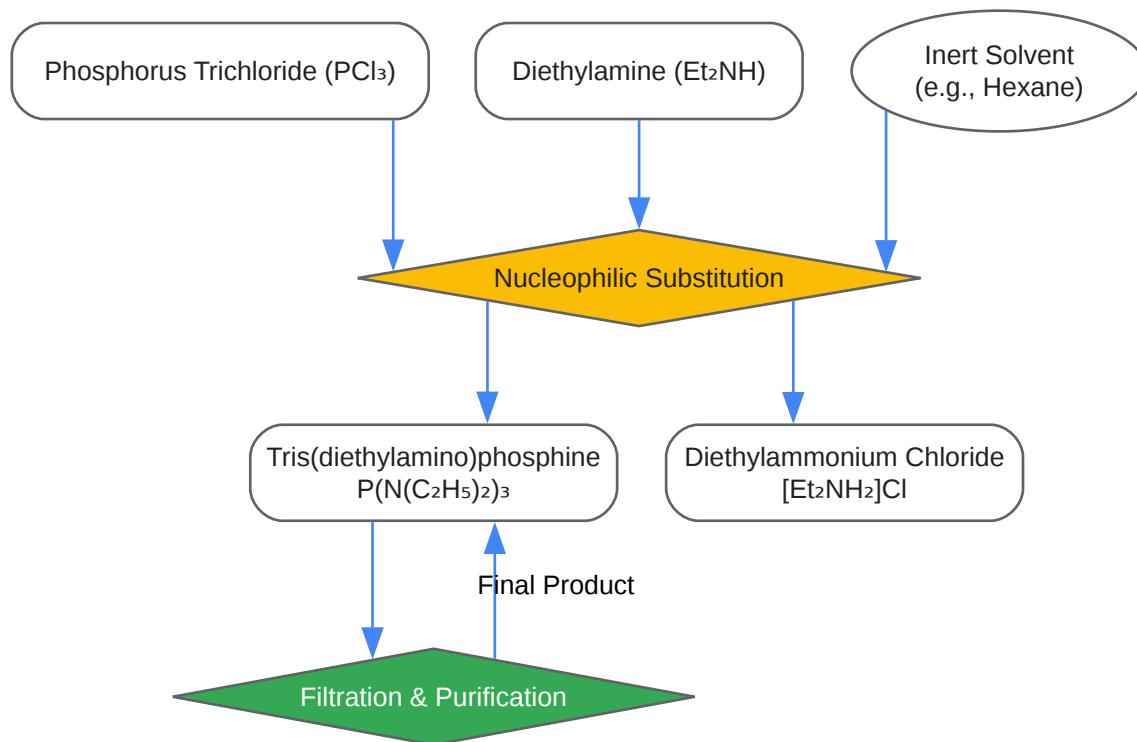

Identifier	Value
IUPAC Name	N-[bis(diethylamino)phosphanyl]-N-ethylethanamine [1] [2]
CAS Number	2283-11-6 [1] [4]
Molecular Formula	C ₁₂ H ₃₀ N ₃ P [1] [3] [4]
Molecular Weight	247.36 g/mol [1] [3] [4]
SMILES	CCN(CC)P(N(CC)CC)N(CC)CC [1] [4]
InChI Key	FDI0STIIZGWENY-UHFFFAOYSA-N [1] [4]

Table 2: Physical and Chemical Properties

Property	Value
Appearance	Colorless liquid [4] [5]
Boiling Point	80-90 °C at 10 mmHg [4]
Density	0.903 g/mL at 25 °C [4]
Refractive Index	n _{20/D} 1.475 [4]

Synthesis

The primary method for synthesizing **Tris(diethylamino)phosphine** involves the reaction of phosphorus trichloride with an excess of diethylamine in an inert solvent. The diethylamine acts as both a nucleophile and a base to neutralize the hydrogen chloride byproduct.

[Click to download full resolution via product page](#)

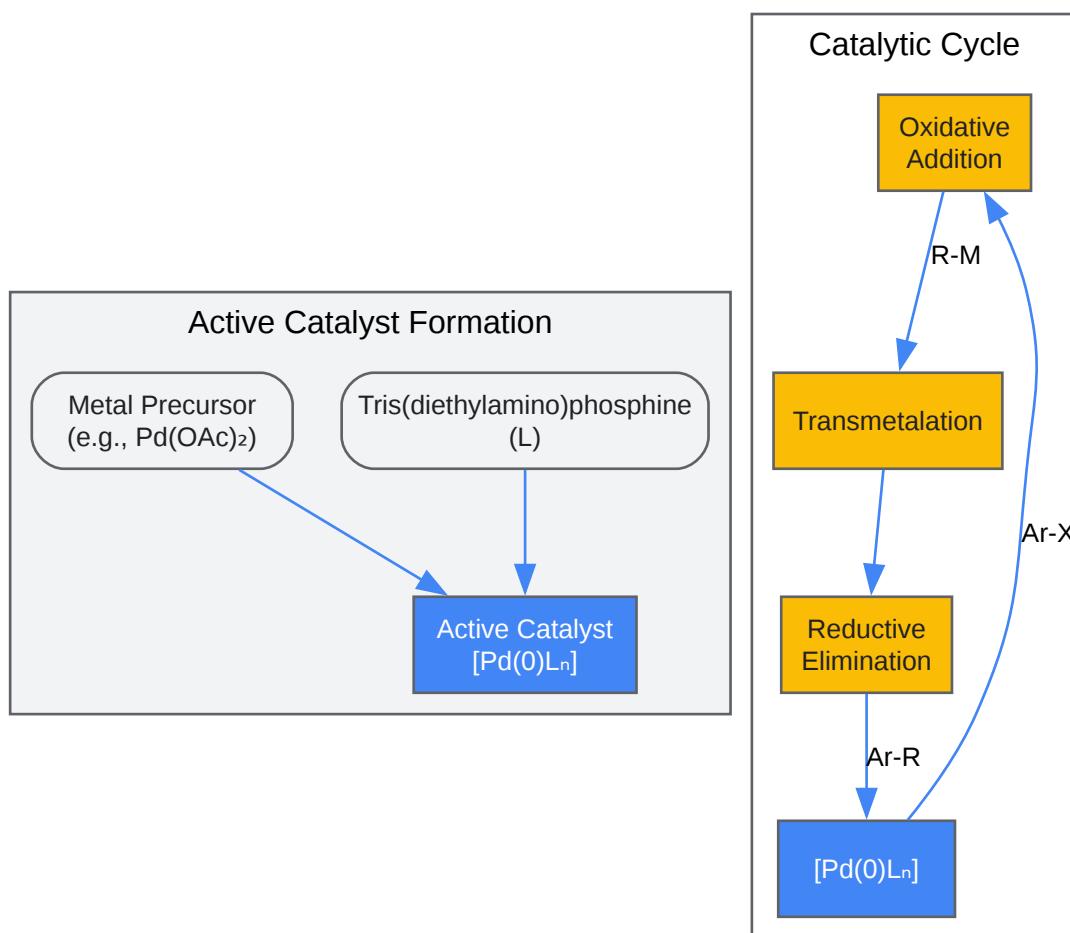
Synthesis of **Tris(diethylamino)phosphine**.

Experimental Protocol: Synthesis of **Tris(diethylamino)phosphine**

Materials:

- Phosphorus trichloride (PCl₃)
- Diethylamine (Et₂NH), anhydrous
- Anhydrous hexane
- Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and condenser connected to a nitrogen inlet.

Procedure:

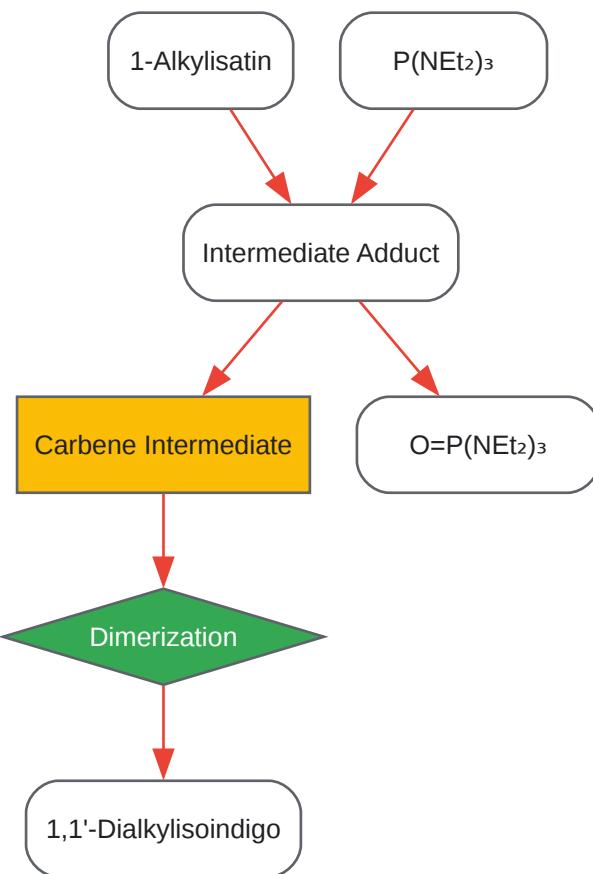

- In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve diethylamine (6.6 equivalents) in anhydrous hexane.
- Cool the solution to 0 °C using an ice bath.
- Add phosphorus trichloride (1 equivalent) dissolved in anhydrous hexane dropwise to the stirred diethylamine solution via the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
- The formation of a white precipitate (diethylammonium chloride) will be observed.
- Filter the mixture under nitrogen to remove the precipitate.
- Wash the precipitate with anhydrous hexane.
- Combine the filtrate and washings, and remove the solvent under reduced pressure.
- The crude product is then purified by vacuum distillation to yield pure **Tris(diethylamino)phosphine** as a colorless liquid.

Applications in Research and Development

Tris(diethylamino)phosphine is a valuable reagent and ligand in various chemical transformations, making it highly relevant for drug discovery and development.

Ligand in Cross-Coupling Reactions

Due to its strong electron-donating ability and moderate steric bulk, it serves as an effective ligand for transition metal catalysts in a variety of cross-coupling reactions, which are fundamental for constructing carbon-carbon and carbon-heteroatom bonds in complex drug molecules.^{[1][6]} These reactions include Buchwald-Hartwig, Suzuki-Miyaura, Heck, and Sonogashira couplings.



[Click to download full resolution via product page](#)

Role as a ligand in a generic cross-coupling cycle.

Deoxygenation and Desulfurization Reactions

Tris(diethylamino)phosphine is a powerful reducing agent used for the deoxygenation of various functional groups, such as in the conversion of α -dicarbonyl compounds.^[1] It is also an effective desulfurization agent.^{[5][7]} A notable application is the synthesis of isoindigo derivatives from isatins.^[8]

[Click to download full resolution via product page](#)

Proposed mechanism for isoindigo synthesis.

Experimental Protocol: Synthesis of 1,1'-Dialkylisoindigos[9]

Materials:

- 1-Alkylisatin derivative
- **Tris(diethylamino)phosphine**
- Anhydrous dichloromethane
- Argon atmosphere setup

Procedure:

- Under an argon atmosphere, dissolve the 1-alkylisatin (1 equivalent) in anhydrous dichloromethane.
- To this solution, add **Tris(diethylamino)phosphine** (1 equivalent) dropwise.
- Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, the solvent is evaporated under reduced pressure.
- The resulting solid residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-EtOAc) to afford the pure 1,1'-dialkylisoindigo derivative.

Safety and Handling

Tris(diethylamino)phosphine is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.^[9] It is sensitive to air and moisture.^[9]

Table 3: Hazard Information

Hazard Statement	Code	Description
Flammable liquid and vapor	H226	The substance is a flammable liquid and its vapor can form flammable mixtures with air. ^[4] ^[9]
Skin corrosion/irritation	H315	Causes skin irritation upon contact. ^[4] ^[9]
Serious eye damage/eye irritation	H319	Causes serious eye irritation. ^[4] ^[9]
Specific target organ toxicity — Single exposure	H335	May cause respiratory irritation. ^[4] ^[9]

Table 4: Precautionary Measures

Precautionary Statement	Code	Description
Prevention	P210	Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[9]
Prevention	P261	Avoid breathing dust/fume/gas/mist/vapors/spray.[9]
Response	P303+P361+P353	IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[9]
Response	P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]
Storage	P405	Store locked up.[9]

Always consult the latest Safety Data Sheet (SDS) before handling this compound.[9][10] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[4]

Conclusion

N,N,N',N',N'',N''-Hexaethylphosphoranimine is a potent and versatile phosphine ligand and reagent with significant applications in organic synthesis, particularly in the construction of complex molecules relevant to drug development. Its utility in promoting challenging chemical transformations underscores its importance in the modern chemistry laboratory. A thorough understanding of its properties, synthesis, and handling procedures is crucial for its safe and effective use in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Tris(diethylamino)phosphine | 2283-11-6 [smolecule.com]
- 2. Hexaethylphosphorous triamide | C12H30N3P | CID 75292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 97%, liquid | Sigma-Aldrich [sigmaaldrich.com]
- 5. Tris(diethylamino)phosphine – Wikipedia [de.wikipedia.org]
- 6. nbinfo.com [nbinfo.com]
- 7. books.rsc.org [books.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. chemicalbook.com [chemicalbook.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [Tris(diethylamino)phosphine IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1199214#tris-diethylamino-phosphine-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com